molecular formula C17H10N2O B1250274 Arnoamine A

Arnoamine A

Cat. No.: B1250274
M. Wt: 258.27 g/mol
InChI Key: JADHIFUKJJGDMN-UHFFFAOYSA-N
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Description

Arnoamine A is a pyridoacridine alkaloid first isolated in 1998 from the ascidian Cystodytes sp. collected near Arno Atoll in the Marshall Islands . Structurally, it features a unique pyrrole ring fused to a pentacyclic pyrido[4,3,2-mn]acridine core (Figure 1), distinguishing it from other members of this alkaloid class . This compound exhibits selective cytotoxicity, with notable activity against the MCF-7 breast cancer cell line (GI50 = 0.3 µg/mL), while showing weaker effects on A-549 lung and HT-29 colon cancer cells (GI50 = 2.0 and 4.0 µg/mL, respectively) .

Properties

Molecular Formula

C17H10N2O

Molecular Weight

258.27 g/mol

IUPAC Name

8,15-diazapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,9,11(19),12,14,16-nonaen-13-ol

InChI

InChI=1S/C17H10N2O/c20-14-9-10-6-8-19-13-4-2-1-3-11(13)12-5-7-18-16(14)15(12)17(10)19/h1-9,20H

InChI Key

JADHIFUKJJGDMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C5=C(C=CN25)C=C(C4=NC=C3)O

Synonyms

arnoamine A
arnoamine-A

Origin of Product

United States

Comparison with Similar Compounds

Structural Differentiation

Pyridoacridine alkaloids share a core nitrogen-containing heterocyclic system but differ in substituents and fused rings:

  • Arnoamine A: Pyrrole-fused pentacyclic system .
  • Ascididemin : A hexacyclic pyridoacridine lacking a pyrrole ring, isolated from Didemnum sp. .
  • Shermilamines D/E : Tetracyclic derivatives with additional oxygen functionalities, isolated from Cystodytes violatinctus .
  • Sebastianines A/B: Feature a pyrido[2,3,4-kl]acridine core with a fused quinoline moiety, isolated from Cystodytes dellechiajei .
  • Dercitin/Nordercitin: Contain a linear tetracyclic system with a central pyridine ring, derived from sponges (Dercitus sp.) .

Cytotoxicity Profiles

Table 1 summarizes key cytotoxicity data for this compound and related compounds:

Compound Source Cell Line (IC50/GI50) Activity (µg/mL or µM) Reference
This compound Cystodytes sp. MCF-7 (breast) 0.3 µg/mL
A-549 (lung) 2.0 µg/mL
HT-29 (colon) 4.0 µg/mL
Ascididemin Didemnum sp. L-1210 (leukemia) 0.39 µg/mL
Sebastianine A Cystodytes dellechiajei HCT-116 (colon) 2.5 µM
Dercitin Dercitus sp. P388 (leukemia) 0.34 µg/mL
Nordercitin Stellarta sp. P388 (leukemia) 4.32 µM
Arnoamine B Cystodytes sp. MCF-7/A-549/HT-29 2.0–5.0 µg/mL

Key Observations :

Selectivity: this compound’s potency against MCF-7 is 6–13× higher than against A-549/HT-29, unlike ascididemin, which shows broad-spectrum activity .

Structural-Activity Relationship (SAR): The pyrrole ring in this compound may enhance DNA-binding affinity compared to nordercitin’s simpler structure . Sebastianines, despite sharing a pyridoacridine core, exhibit lower potency, possibly due to steric hindrance from their quinoline substituents .

Mechanism of Action

  • Ascididemin : Confirmed topoisomerase II inhibitor (IC50 = 75 µM) .
  • Amphimedine : Causes DNA strand breaks but lacks topoisomerase II inhibition .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace levels of Arnoamine A in pharmaceutical matrices?

  • Methodological Answer : Analytical methods must achieve sensitivity aligned with the acceptable intake levels derived from risk assessments (e.g., EMA guidelines). Techniques like LC-MS/MS or GC-HRMS are prioritized due to their specificity and ability to quantify trace impurities. Method validation should include selectivity checks at the limit of quantification (LoQ) for this compound and potential co-eluting nitrosamines . Interference from solvents, plastics, or airborne contaminants must be systematically ruled out during development .

Q. How should researchers establish the limit of quantification (LoQ) for this compound in complex biological samples?

  • Methodological Answer : The LoQ is determined based on the compound’s acceptable intake (AI), calculated using carcinogenic potency data (e.g., TD50 values). For example, if the AI is 10 ng/day, the method must reliably quantify this compound at 10% of this threshold (1 ng/day). Calibration curves using matrix-matched standards and spike-recovery experiments (70-130% recovery) are critical for validation .

Q. What structural elucidation techniques are essential for confirming this compound in novel synthetic pathways?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are mandatory for structural confirmation. HRMS provides accurate mass-to-charge ratios, while 2D-NMR (e.g., COSY, HSQC) resolves stereoelectronic features. Comparative analysis with synthetic reference standards is required if available; otherwise, computational modeling (e.g., DFT) can support provisional identification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification across LC-MS/MS, GC-MS, and spectrophotometric platforms?

  • Methodological Answer : Cross-platform discrepancies often arise from ionization suppression (LC-MS/MS) or derivatization inefficiency (GC-MS). To resolve this:

  • Perform spike-and-recovery experiments in the sample matrix.
  • Validate using orthogonal methods (e.g., isotope dilution for LC-MS/MS).
  • Apply statistical tools (e.g., Bland-Altman plots) to assess systematic bias .

Q. What strategies optimize chromatographic separation of this compound from co-eluting impurities in hydrophilic interaction liquid chromatography (HILIC)?

  • Methodological Answer : Adjust mobile phase pH and organic modifier composition (e.g., acetonitrile gradients) to exploit this compound’s polarity. Use columns with charged surface technology (e.g., zwitterionic phases) to enhance selectivity. Conduct design of experiments (DoE) to model retention behavior and identify optimal conditions .

Q. Under what circumstances can researchers justify omitting confirmatory testing for this compound formation in a synthetic pathway?

  • Methodological Answer : Confirmatory testing may be waived if:

  • Synthetic attempts fail despite rigorous efforts (e.g., no nitrosation under forced conditions).
  • Structural analysis (e.g., steric hindrance in the parent amine) precludes nitrosamine formation.
  • Stability studies demonstrate rapid degradation of this compound under ambient conditions. A detailed risk assessment with literature support is mandatory .

Q. How should root cause analysis be conducted when unexpected this compound degradation products emerge during accelerated stability studies?

  • Methodological Answer :

  • Map degradation pathways using forced degradation (acid/base/oxidative stress) and LC-MS profiling.
  • Identify intermediates via tandem MS fragmentation.
  • Correlate degradation kinetics with environmental factors (e.g., temperature, humidity).
  • Submit interim reports with mitigation plans (e.g., formulation adjustments or packaging changes) to regulatory bodies .

Data Presentation and Validation

Q. What validation parameters are critical for a stability-indicating method targeting this compound?

  • Methodological Answer :

  • Specificity : No interference from degradation products or matrix components at the LoQ.
  • Linearity : R² ≥ 0.99 over 50-150% of the target concentration.
  • Accuracy/Precision : ≤15% RSD for intra/inter-day assays.
  • Robustness : Evaluate pH, column lot, and flow rate variations .

Q. How should researchers address contradictory data in this compound toxicity studies published in peer-reviewed literature?

  • Methodological Answer :

  • Conduct a meta-analysis to identify confounding variables (e.g., species-specific metabolism, dosing regimens).
  • Replicate key studies under standardized conditions.
  • Use the Hill criteria for causality assessment to weigh evidence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arnoamine A
Reactant of Route 2
Arnoamine A

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